4-Chloro-2-ethoxyphenylboronic acid
Overview
Description
4-Chloro-2-ethoxyphenylboronic acid is a chemical compound with the molecular formula C8H10BClO3 and a molecular weight of 200.43 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 200.43 . The boiling point is 354.7°C at 760 mmHg, and the melting point is between 154-158°C .
Scientific Research Applications
Fluorescence Quenching Mechanism Exploration 4-Chloro-2-ethoxyphenylboronic acid and similar compounds have been studied for their fluorescence quenching mechanisms using steady-state fluorescence measurements. Research on 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) has provided insights into their quenching mechanisms, suggesting that static quenching is active in these systems, indicating potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies Boronic acids, including this compound analogs, play a crucial role in the design and synthesis of supramolecular assemblies. These compounds form structures through hydrogen bonding, offering routes to develop novel materials with potential applications in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).
N-B Interaction in Arylboronate Systems The N-B interactions in arylboronate systems, including derivatives of this compound, have been extensively studied for their role in molecular recognition and chemosensing. These studies have implications for the design of sensors targeting biologically important substances such as saccharides and catecholamines, highlighting the versatility of boronic acids in bioorthogonal chemistry (Zhu et al., 2006).
Catalysis and Organic Synthesis Boronic acids are integral in catalytic processes, including rhodium-catalyzed asymmetric constructions and Suzuki cross-coupling reactions, enabling the formation of complex organic molecules with high precision. The specific chemical properties of compounds like this compound facilitate the construction of stereocenters and heteroaryl compounds, underscoring their importance in pharmaceutical synthesis and materials science (Shintani, Duan, & Hayashi, 2006).
Safety and Hazards
4-Chloro-2-ethoxyphenylboronic acid is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group of this compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key step in many synthetic processes, enabling the formation of complex organic compounds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Properties
IUPAC Name |
(4-chloro-2-ethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJJDHZRLYASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401269 | |
Record name | 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-80-8 | |
Record name | 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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